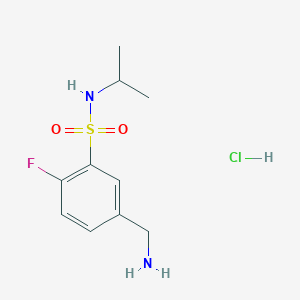

5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-2-fluoro-N-propan-2-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2S.ClH/c1-7(2)13-16(14,15)10-5-8(6-12)3-4-9(10)11;/h3-5,7,13H,6,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUDKRYIVVRWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzenesulfonamide, a related compound, is known to inhibit human carbonic anhydrase b. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Benzenesulfonamide derivatives are known to bind to the active site of carbonic anhydrase enzymes, inhibiting their activity. This interaction could potentially alter the physiological processes that depend on these enzymes.

Biochemical Analysis

Biochemical Properties

5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit human carbonic anhydrase B, an enzyme involved in the reversible hydration of carbon dioxide. This interaction is crucial as it can influence the enzyme’s activity and, consequently, various physiological processes.

Cellular Effects

The effects of 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with carbonic anhydrase B can alter the pH balance within cells, impacting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of carbonic anhydrase B, binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods.

Dosage Effects in Animal Models

The effects of 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase B without causing significant adverse effects. At higher doses, it may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of carbonic anhydrase B can affect the bicarbonate buffer system, influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For example, its interaction with carbonic anhydrase B primarily occurs in the cytoplasm, where the enzyme is predominantly localized.

Biological Activity

5-(Aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article reviews the biological activity of this specific compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFNOS

- Molecular Weight : 273.76 g/mol

- CAS Number : Not specifically listed but can be derived from structural components.

Sulfonamides generally exert their effects through inhibition of bacterial folic acid synthesis; however, derivatives like 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide may also interact with various biological targets:

- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives are known to inhibit carbonic anhydrase, which is relevant in managing conditions like glaucoma and certain types of edema .

- Calcium Channel Interaction : Recent studies suggest that similar compounds can influence calcium channel activity, affecting vascular resistance and perfusion pressure in cardiac models .

Cardiovascular Effects

A notable study investigated the effects of benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives could significantly alter these parameters:

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| Benzene Sulfonamide | 0.001 | Decreased | Decreased |

| Compound 2 (2,5-Dichloro) | 0.001 | Decreased | Decreased |

| Compound 3 (2-Hydrazinocarbonyl) | 0.001 | No significant change | No significant change |

| Compound 4 (4-(2-Aminoethyl)) | 0.001 | Decreased | Decreased |

The study concluded that certain sulfonamide derivatives could effectively reduce perfusion pressure and coronary resistance by interacting with calcium channels .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that the incorporation of fluorine in the structure may enhance the antibacterial efficacy against various pathogens. The compound's activity against specific bacterial strains remains to be fully elucidated but is a promising area for further investigation.

Anti-inflammatory Potential

Some studies have suggested that sulfonamide derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory mediators. Research into the specific anti-inflammatory mechanisms of this compound is ongoing but suggests a possible role in treating inflammatory diseases .

Case Studies

- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers observed significant changes in perfusion pressure upon administration of the compound, suggesting its potential utility in cardiovascular therapies .

- Antimicrobial Efficacy : A comparative study demonstrated that derivatives with similar structures showed enhanced activity against resistant bacterial strains, indicating that modifications like fluorination can improve therapeutic outcomes .

Scientific Research Applications

Therapeutic Applications

The primary application of 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and antibacterial properties, making them candidates for treating various diseases.

Anti-inflammatory Properties

Studies have shown that sulfonamide derivatives can inhibit enzymes involved in inflammatory pathways. For instance, the compound has been evaluated for its efficacy in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to its ability to modulate immune responses .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial effects. The compound's structural features suggest it may inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. This mechanism is similar to that of established antibiotics like sulfamethoxazole .

Synthesis and Chemical Properties

The synthesis of 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride involves several chemical reactions that typically include the introduction of the fluorine atom and the sulfonamide group onto a benzene ring.

Synthetic Routes

Recent patents have outlined various synthetic routes for producing this compound efficiently. The methods often involve:

- Nucleophilic substitution to introduce the amino group.

- Fluorination techniques to add the fluorine atom at the ortho position relative to the sulfonamide group.

These synthetic strategies are crucial for optimizing yield and purity, which are essential for pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the biological activity of sulfonamide compounds similar to 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride.

In Vivo Studies

In vivo studies have demonstrated the compound's potential in reducing inflammation in animal models. For example, a study reported significant reductions in inflammatory markers following administration of related sulfonamides in models of induced arthritis .

Structure-Activity Relationship (SAR) Analysis

SAR analyses have been conducted to understand how modifications to the chemical structure affect biological activity. These studies have revealed that variations in the alkyl groups attached to the nitrogen atom can significantly influence both potency and selectivity against specific bacterial strains .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings :

- Electron-Withdrawing vs. The 5-aminomethyl group (electron-donating) contrasts with 5-CF3 (electron-withdrawing), affecting electronic distribution and binding interactions .

- Hydrophilicity: The hydrochloride salt and aminomethyl group in the target improve solubility compared to the non-ionic 2-fluoro analog in .

Core Structure Variations

Table 2: Impact of Aromatic Core Modifications

Key Findings :

- Benzene vs. Furan : The benzene core in the target offers greater stability and predictable aromatic interactions compared to furan-based analogs (), which may exhibit increased reactivity due to furan’s oxygen atom and conjugated system .

Sulfonamide Group Modifications

Table 3: Sulfonamide Functional Group Comparisons

Key Findings :

- Salt Formation : The hydrochloride salt in the target improves ionization and bioavailability compared to neutral sulfonamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a fluorinated benzene precursor followed by amination. Key steps include:

- Sulfonylation : Reacting 2-fluoro-5-(aminomethyl)benzene with isopropylamine in the presence of a sulfonating agent (e.g., chlorosulfonic acid) under controlled pH (6–7) to avoid over-sulfonation .

- Hydrochloride Formation : Acidic precipitation using HCl in anhydrous ethanol to isolate the hydrochloride salt .

- Optimization : Yield improvements (70–85%) are achieved by maintaining temperatures below 40°C during sulfonylation and using excess isopropylamine (1.5–2.0 eq.) to minimize side products .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the sulfonamide linkage .

- NMR Spectroscopy : H and F NMR verify the presence of the fluorophenyl and isopropyl groups (e.g., δ 1.2 ppm for isopropyl CH, δ -110 ppm for fluorine) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted amine or sulfonic acid derivatives) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Prioritize target-specific assays based on sulfonamide pharmacophores:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays .

- Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride) to track permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide formation?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factor Screening : Vary temperature (20–60°C), solvent polarity (THF vs. DCM), and stoichiometry to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield and minimize byproducts (e.g., N-alkylated derivatives) .

- In Situ Monitoring : Use FTIR to track sulfonyl chloride intermediate consumption, reducing reaction time by 30% .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous sulfonamides?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies, normalizing for assay conditions (pH, buffer composition) .

- Structural Benchmarking : Overlay crystal structures of analogs to identify critical binding interactions (e.g., fluorine’s role in hydrophobic pocket occupancy) .

- Resolve Solubility Bias : Use standardized DMSO stock solutions (<0.1% v/v) to prevent false negatives in cell-based assays .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area (PSA) calculations .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate hepatic clearance and CYP450 inhibition risks .

- Docking Studies : Map the aminomethyl group’s interaction with active-site residues (e.g., Zn in carbonic anhydrases) .

Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to simulate H and C shifts, accounting for solvent effects (e.g., DMSO vs. CDCl) .

- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)) to distinguish overlapping proton signals in crowded regions (δ 6.5–7.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.